molecular formula C22H21F2N5O3S B11275090 N-(2,4-Difluorophenyl)-2-{[5-oxo-6-(2-propanamidophenyl)-4,5-dihydro-1,2,4-triazin-3-YL]sulfanyl}butanamide

N-(2,4-Difluorophenyl)-2-{[5-oxo-6-(2-propanamidophenyl)-4,5-dihydro-1,2,4-triazin-3-YL]sulfanyl}butanamide

Cat. No.: B11275090
M. Wt: 473.5 g/mol
InChI Key: MWOAJUJGVLDVBX-UHFFFAOYSA-N
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Description

“N-(2,4-Difluorophenyl)-2-{[5-oxo-6-(2-propanamidophenyl)-4,5-dihydro-1,2,4-triazin-3-YL]sulfanyl}butanamide” is a synthetic organic compound that belongs to the class of triazine derivatives. These compounds are known for their diverse applications in medicinal chemistry, agriculture, and material science due to their unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “N-(2,4-Difluorophenyl)-2-{[5-oxo-6-(2-propanamidophenyl)-4,5-dihydro-1,2,4-triazin-3-YL]sulfanyl}butanamide” typically involves multi-step organic reactions. A common synthetic route may include:

    Formation of the Triazine Ring: This can be achieved by reacting appropriate amines with cyanuric chloride under controlled conditions.

    Introduction of the Difluorophenyl Group: This step involves the substitution reaction where the difluorophenyl group is introduced to the triazine ring.

    Formation of the Butanamide Moiety: This involves the reaction of the intermediate compound with butanoyl chloride in the presence of a base.

Industrial Production Methods

Industrial production of such compounds often involves optimization of reaction conditions to maximize yield and purity. This includes:

    Temperature Control: Maintaining optimal temperatures to ensure complete reactions.

    Catalysts: Using catalysts to speed up the reaction.

    Purification: Employing techniques such as recrystallization and chromatography to purify the final product.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group.

    Reduction: Reduction reactions can occur at the triazine ring, leading to the formation of dihydro derivatives.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, nitrating agents.

Major Products

    Oxidation Products: Sulfoxides and sulfones.

    Reduction Products: Dihydrotriazine derivatives.

    Substitution Products: Halogenated or nitrated aromatic compounds.

Scientific Research Applications

Chemistry

    Catalysis: Used as a ligand in catalytic reactions.

    Material Science: Incorporated into polymers to enhance properties.

Biology

    Enzyme Inhibition: Acts as an inhibitor for certain enzymes.

    Biological Probes: Used in studying biological pathways.

Medicine

    Drug Development: Potential use in developing new pharmaceuticals.

    Therapeutic Agents: Investigated for anti-cancer and anti-inflammatory properties.

Industry

    Agriculture: Used in the development of herbicides and pesticides.

    Textile Industry: Employed in dye synthesis.

Mechanism of Action

The compound exerts its effects through various mechanisms depending on its application:

    Enzyme Inhibition: Binds to the active site of enzymes, blocking their activity.

    Receptor Binding: Interacts with cellular receptors, modulating biological responses.

    Chemical Interactions: Engages in chemical interactions that alter the properties of materials.

Comparison with Similar Compounds

Similar Compounds

  • N-(2,4-Difluorophenyl)-2-{[5-oxo-6-(2-aminophenyl)-4,5-dihydro-1,2,4-triazin-3-YL]sulfanyl}butanamide
  • N-(2,4-Difluorophenyl)-2-{[5-oxo-6-(2-methylphenyl)-4,5-dihydro-1,2,4-triazin-3-YL]sulfanyl}butanamide

Uniqueness

  • Chemical Structure : The presence of the difluorophenyl group and the specific arrangement of functional groups make it unique.
  • Biological Activity : Exhibits distinct biological activities compared to similar compounds.
  • Applications : Its diverse applications in various fields highlight its versatility.

Properties

Molecular Formula

C22H21F2N5O3S

Molecular Weight

473.5 g/mol

IUPAC Name

N-(2,4-difluorophenyl)-2-[[5-oxo-6-[2-(propanoylamino)phenyl]-4H-1,2,4-triazin-3-yl]sulfanyl]butanamide

InChI

InChI=1S/C22H21F2N5O3S/c1-3-17(20(31)26-16-10-9-12(23)11-14(16)24)33-22-27-21(32)19(28-29-22)13-7-5-6-8-15(13)25-18(30)4-2/h5-11,17H,3-4H2,1-2H3,(H,25,30)(H,26,31)(H,27,29,32)

InChI Key

MWOAJUJGVLDVBX-UHFFFAOYSA-N

Canonical SMILES

CCC(C(=O)NC1=C(C=C(C=C1)F)F)SC2=NN=C(C(=O)N2)C3=CC=CC=C3NC(=O)CC

Origin of Product

United States

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